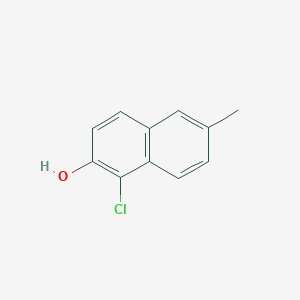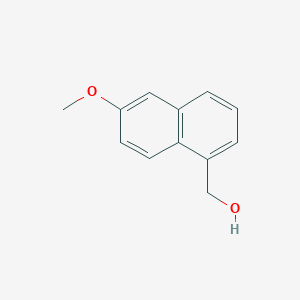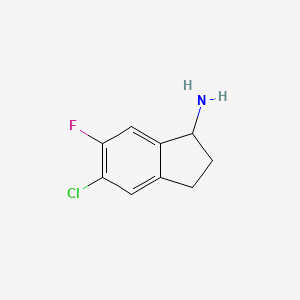
1-Ethyl-6-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6-methoxynaphthalene is an organic compound with the molecular formula C13H14O It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methoxy group at the sixth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-methoxynaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 6-methoxynaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Naphthoquinones or other oxidized derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Scientific Research Applications
1-Ethyl-6-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s derivatives may be investigated for their biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-ethyl-6-methoxynaphthalene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the methoxy group activates the naphthalene ring towards electrophilic attack, directing substituents to the ortho and para positions relative to the methoxy group. The ethyl group also influences the reactivity and orientation of the substitution.
Comparison with Similar Compounds
1-Methoxynaphthalene: Lacks the ethyl group, making it less sterically hindered.
6-Methoxynaphthalene: Lacks the ethyl group, affecting its reactivity and physical properties.
1-Ethyl-2-methoxynaphthalene: Has the methoxy group at a different position, altering its chemical behavior.
Uniqueness: 1-Ethyl-6-methoxynaphthalene is unique due to the specific positioning of the ethyl and methoxy groups, which influences its reactivity and potential applications. The combination of these substituents provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
CAS No. |
91909-26-1 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethyl-6-methoxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-5-4-6-11-9-12(14-2)7-8-13(10)11/h4-9H,3H2,1-2H3 |
InChI Key |
ZWHXIACBBBVCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)









